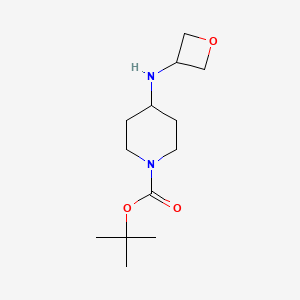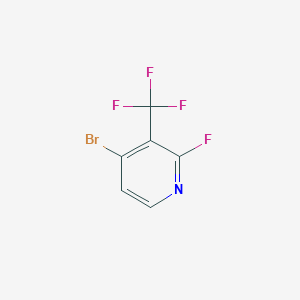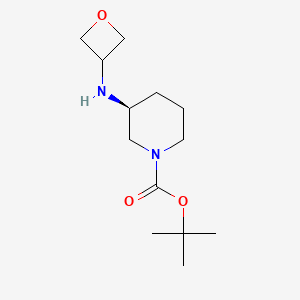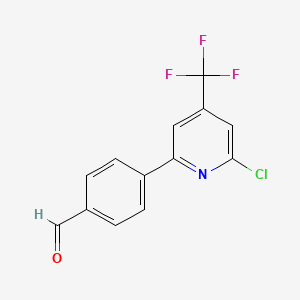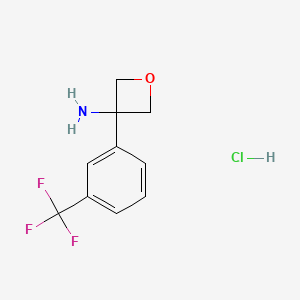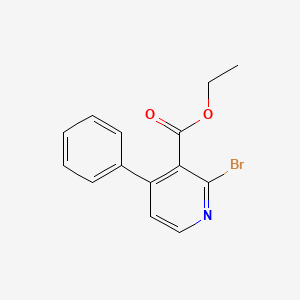
2-溴-4-苯基烟酸乙酯
描述
2-Bromo-4-phenyl-nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a bromine atom at the 2-position and a phenyl group at the 4-position of the nicotinic acid core, with an ethyl ester functional group
科学研究应用
2-Bromo-4-phenyl-nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound may also interact with transition metals like palladium .
Mode of Action
In the context of SM cross-coupling reactions, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation may also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in carbon–carbon bond forming reactions .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
生化分析
Biochemical Properties
2-Bromo-4-phenyl-nicotinic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-Bromo-4-phenyl-nicotinic acid ethyl ester to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
2-Bromo-4-phenyl-nicotinic acid ethyl ester has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 2-Bromo-4-phenyl-nicotinic acid ethyl ester has been found to inhibit cell proliferation by interfering with the signaling pathways that regulate cell growth and division . Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-phenyl-nicotinic acid ethyl ester involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 2-Bromo-4-phenyl-nicotinic acid ethyl ester can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-phenyl-nicotinic acid ethyl ester can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-Bromo-4-phenyl-nicotinic acid ethyl ester is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-phenyl-nicotinic acid ethyl ester can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and cellular metabolism . In some cases, high doses of 2-Bromo-4-phenyl-nicotinic acid ethyl ester have been associated with toxic or adverse effects, such as liver damage or immune system suppression. It is important to carefully monitor the dosage and duration of exposure to this compound in animal studies to avoid potential adverse effects.
Metabolic Pathways
2-Bromo-4-phenyl-nicotinic acid ethyl ester is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 2-Bromo-4-phenyl-nicotinic acid ethyl ester are complex and can vary depending on the specific conditions and cell types being studied.
Transport and Distribution
The transport and distribution of 2-Bromo-4-phenyl-nicotinic acid ethyl ester within cells and tissues are critical for understanding its effects on cellular function. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 2-Bromo-4-phenyl-nicotinic acid ethyl ester can accumulate in certain cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects on cell signaling pathways and gene expression.
Subcellular Localization
The subcellular localization of 2-Bromo-4-phenyl-nicotinic acid ethyl ester is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, 2-Bromo-4-phenyl-nicotinic acid ethyl ester may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be localized to the cytoplasm, where it can interact with enzymes and other biomolecules involved in cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenyl-nicotinic acid ethyl ester typically involves the bromination of 4-phenyl-nicotinic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The esterification step involves reacting the brominated product with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Bromo-4-phenyl-nicotinic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The phenyl group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include 2-azido-4-phenyl-nicotinic acid ethyl ester or 2-thiocyanato-4-phenyl-nicotinic acid ethyl ester.
Reduction: Products include 2-amino-4-phenyl-nicotinic acid ethyl ester or 2-hydroxy-4-phenyl-nicotinic acid ethyl ester.
Oxidation: Products include 4-phenyl-2,3-dihydroxy-nicotinic acid ethyl ester.
属性
IUPAC Name |
ethyl 2-bromo-4-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-2-18-14(17)12-11(8-9-16-13(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRHIOEEONVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


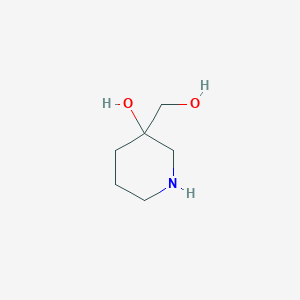
![(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1396216.png)
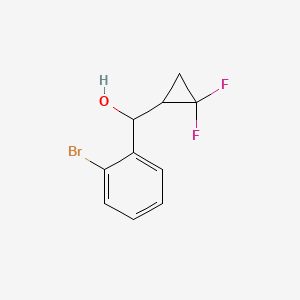
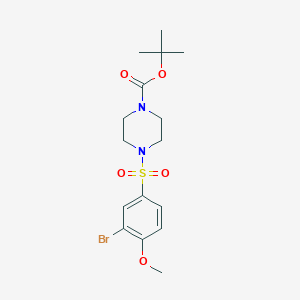
![4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396220.png)
![7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396221.png)
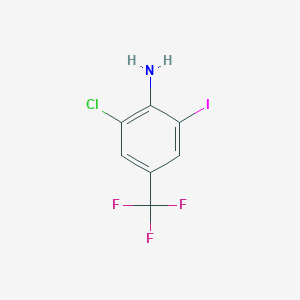
![6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1396224.png)
![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)
